Osimertinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Osimertinib as a Third-Generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI):

Osimertinib is a small molecule specifically designed to target and inhibit the epidermal growth factor receptor (EGFR), a protein involved in cell growth and proliferation. It belongs to the class of drugs known as third-generation EGFR tyrosine kinase inhibitors (TKIs), meaning it has a higher selectivity and potency compared to previous generations of TKIs when targeting specific mutations in the EGFR gene.

Treatment of EGFR-Mutated NSCLC:

Osimertinib is primarily used in the treatment of advanced non-small cell lung cancer (NSCLC) harboring specific mutations in the EGFR gene. These mutations are most commonly found in females and never-smokers with NSCLC. Research has demonstrated its effectiveness in both first-line and second-line treatment settings for patients with these specific mutations, showing significant improvement in progression-free survival (PFS) compared to other treatment options.

Targeting T790M Mutation-Positive NSCLC:

One of the significant advantages of Osimertinib is its ability to overcome resistance developed by cancer cells to first-generation EGFR TKIs due to a specific mutation known as T790M. This mutation occurs in the EGFR gene and renders the cancer cells resistant to the initial treatment. However, research has shown that Osimertinib effectively targets these T790M-positive NSCLC cases, leading to improved clinical outcomes compared to standard chemotherapy options.

Investigation of Biomarkers and Treatment Optimization:

Ongoing research with Osimertinib focuses on identifying biomarkers that can further predict treatment response and resistance development. Additionally, researchers are exploring combinations of Osimertinib with other therapies or targeted agents to potentially improve treatment efficacy and overcome emerging resistance mechanisms.

Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed by AstraZeneca, primarily used for the treatment of metastatic non-small cell lung cancer (NSCLC) characterized by specific mutations in the EGFR gene, particularly the T790M mutation. This mutation often arises as a resistance mechanism following treatment with first- and second-generation EGFR TKIs. Osimertinib is notable for its ability to irreversibly bind to mutant forms of EGFR, effectively inhibiting cancer cell proliferation while sparing wild-type EGFR, which reduces potential side effects associated with traditional therapies .

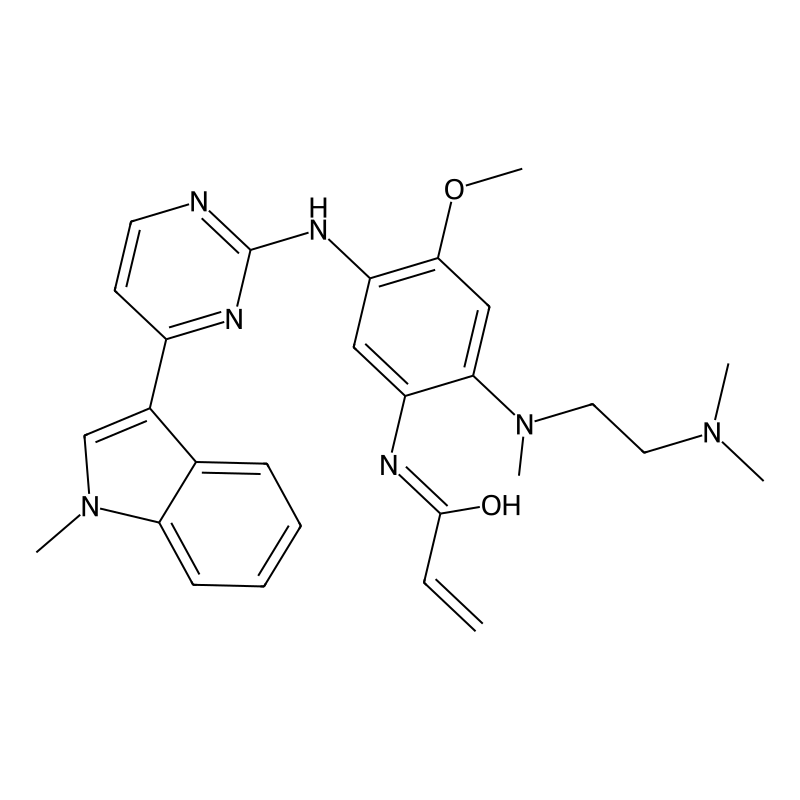

The chemical formula for osimertinib mesylate is C28H33N7O2•CH4O3S, with a molecular weight of approximately 596 g/mol. Its structure includes an acrylamide moiety that facilitates covalent bonding to the cysteine residue at position 797 of the EGFR protein, which is crucial for its mechanism of action against resistant cancer cells .

Osimertinib acts by specifically targeting EGFR mutations, particularly the T790M mutation, which is a common cause of resistance to first-generation EGFR TKIs [, ]. By binding to the mutated EGFR protein, Osimertinib inhibits its tyrosine kinase activity, a critical step in the signaling cascade that promotes cancer cell proliferation and survival [, ]. This targeted inhibition disrupts these growth signals and leads to tumor regression or disease control [, ].

Osimertinib functions through a unique mechanism involving covalent modification of the EGFR protein. The compound reacts with the thiol group of cysteine 797 in mutant forms of EGFR, leading to irreversible inhibition. This reaction can be modeled using quantum mechanics/molecular mechanics simulations, which indicate that certain mutations, such as L718Q, can alter the conformational dynamics of the EGFR-osimertinib complex, potentially leading to resistance .

The primary chemical reaction can be summarized as follows:

- Covalent Bond Formation: Osimertinib binds covalently to Cys797 in mutant EGFR.

- Inhibition of Kinase Activity: This binding inhibits downstream signaling pathways that promote tumor growth.

Osimertinib exhibits high selectivity and potency against various mutant forms of EGFR, including L858R and T790M mutations. In preclinical studies, osimertinib demonstrated significant antitumor activity in NSCLC models harboring these mutations. The drug has shown a 62% objective response rate in patients with T790M-positive NSCLC and a median progression-free survival of approximately 12 months .

The pharmacodynamics of osimertinib reveal that it operates at much lower concentrations compared to first-generation inhibitors due to its high affinity for mutant EGFR variants. This selectivity minimizes off-target effects and enhances therapeutic efficacy.

The synthesis of osimertinib involves several key steps that include:

- Formation of the Core Structure: The synthesis begins with the construction of the pyrimidine core which is then substituted with various functional groups.

- Introduction of the Acrylamide Moiety: The acrylamide group is introduced to facilitate covalent binding to the target cysteine residue in EGFR.

- Final Purification: The final product undergoes purification processes such as crystallization or chromatography to achieve pharmaceutical-grade purity.

Specific synthetic routes have been detailed in literature, highlighting various intermediates and reaction conditions used throughout the process .

Osimertinib is primarily indicated for:

- Treatment of Metastatic Non-Small Cell Lung Cancer: Specifically for patients with T790M mutation-positive tumors who have progressed on previous therapies.

- Clinical Trials: Ongoing research is investigating its efficacy in combination therapies and other types of cancers exhibiting similar mutations.

The drug has received regulatory approval from multiple health authorities worldwide, including the U.S. Food and Drug Administration .

Osimertinib undergoes significant metabolic processing primarily via cytochrome P450 enzymes, particularly CYP3A4. Interaction studies reveal that strong inducers or inhibitors of this enzyme can significantly affect osimertinib's pharmacokinetics. Co-administration with strong CYP3A4 inducers should be avoided as they can reduce drug efficacy by decreasing plasma concentrations .

Common adverse reactions associated with osimertinib include skin rash, diarrhea, and respiratory issues, which are generally manageable compared to earlier generation TKIs .

Several compounds share structural or functional similarities with osimertinib, particularly within the class of EGFR TKIs:

| Compound Name | Target Mutations | Unique Features |

|---|---|---|

| Erlotinib | L858R, exon 19 deletions | First-generation TKI; reversible binding |

| Gefitinib | L858R, exon 19 deletions | First-generation TKI; similar mechanism but less potent against T790M |

| Afatinib | L858R, exon 19 deletions | Irreversible inhibitor but less selective than osimertinib |

| Dacomitinib | Multiple mutations | Pan-HER inhibitor; broader target range |

| Olmutinib | Various mutations | Under investigation; potential third-generation agent |

| Egf816 | T790M mutation | Investigational; aims to target resistant mutations |

Osimertinib's unique profile lies in its high selectivity for mutant forms of EGFR while minimizing toxicity associated with wild-type inhibition, making it a preferred option in clinical settings for treating resistant NSCLC cases .

Classical Synthetic Routes for Osimertinib Production

The development of synthetic routes for osimertinib production has evolved significantly since its initial discovery, with multiple approaches documented in the literature demonstrating varying degrees of efficiency and scalability [1] [2]. The classical synthetic methodology primarily relies on cross-coupling reactions and cyclization strategies to construct the complex heterocyclic framework characteristic of this third-generation epidermal growth factor receptor tyrosine kinase inhibitor [3].

An improved convergent synthetic route has been developed that demonstrates enhanced efficiency compared to the original methodology [2]. This approach utilizes a key cyclization reaction between 1-(4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-nitrophenyl)guanidine and 3-(dimethylamino)-1-(1-methyl-1H-indol-3-yl)prop-2-en-1-one to construct the 4-(1H-indol-3-yl)-N-phenylpyrimidin-2-amine framework [2]. The convergent methodology achieves osimertinib in 40.4% yield over six steps with 99.1% purity as determined by high-performance liquid chromatography [2] [11].

Recent optimization efforts have focused on revisiting classical synthetic parameters including solvents, temperature conditions, reagents, and reaction times [1] [13]. These modifications have resulted in a cost-effective and environmentally conscious methodology that provides shortened reaction times and eliminates purification steps through column chromatography [1] [13]. Notably, four of the seven total synthetic steps proceed quantitatively or near-quantitatively with yields of approximately 98% [1] [13]. This optimized protocol delivers a substantially improved overall yield of up to 68% [1] [13].

| Synthetic Route | Total Steps | Overall Yield (%) | Key Features |

|---|---|---|---|

| Original Classical Route [5] | 7 | 56 | Cross-coupling approach |

| Convergent Route [2] | 6 | 40.4 | Key cyclization strategy |

| Optimized Classical Route [1] [13] | 7 | 68 | Enhanced parameters |

The classical synthetic routes demonstrate the evolution from initial discovery chemistry to more refined and scalable processes suitable for pharmaceutical development [1] [2] [5].

Green Chemistry Approaches to Yield Enhancement

The implementation of green chemistry principles in osimertinib synthesis has emerged as a critical area of development, addressing both environmental sustainability and process efficiency concerns [1] [6] [7]. Green chemistry methodologies focus on minimizing waste generation, reducing hazardous reagent usage, and improving overall process sustainability while maintaining or enhancing synthetic yields [1] [6].

Continuous flow synthesis represents a significant advancement in green chemistry applications for osimertinib intermediate preparation [6]. The development of scalable telescoped continuous flow procedures for acetylation and nitration of 4-fluoro-2-methoxyaniline has been successfully implemented [6]. This approach addresses the inherent hazards associated with nitration reactions, including thermal runaway and intermediate explosivity, which present challenges in traditional large-scale batch reactor systems [6]. The continuous flow methodology utilizes a modular microreactor platform with inline temperature measurement, enabling precise control over reaction parameters [6].

The flow-based acetylation and nitration process has been optimized to achieve 82% isolated yield over two telescoped steps, corresponding to a throughput of 25 millimoles per hour at laboratory scale [6]. Upon transfer to industrial partners and scale-up through higher flow rates and microreactor platform sizing, the process achieves 83% isolated yield with a throughput of 2 moles per hour, equivalent to 0.46 kilograms per hour [6]. The subsequent batch deprotection step provides 4-fluoro-2-methoxy-5-nitroaniline in 97% yield [6].

Environmental assessment using Analytical Eco-Scale methodology has been applied to evaluate the greenness of analytical methods associated with osimertinib [7]. The implementation of ultra-performance liquid chromatography with tandem mass spectrometry utilizing reduced mobile phase flow rates and decreased acetonitrile percentages demonstrates improved environmental characteristics [7]. The assessment employing Analytical Greenness Calculator principles achieved a score of 0.76, indicating a high degree of environmental responsibility [7].

Solvent optimization represents another crucial aspect of green chemistry implementation [1] [13]. The revised synthetic protocols eliminate the need for column chromatographic purifications in multiple steps, significantly reducing solvent consumption and waste generation [1] [13]. The optimization of reaction conditions has enabled the use of more environmentally benign solvents while maintaining or improving reaction yields [1] [13].

| Green Chemistry Metric | Traditional Approach | Optimized Approach | Improvement |

|---|---|---|---|

| Overall Yield (%) [1] [13] | 56 | 68 | +21% |

| Purification Steps [1] [13] | Multiple columns | Eliminated | Significant reduction |

| Flow Process Yield (%) [6] | Batch: 75 | Flow: 83 | +11% |

| Environmental Score [7] | Not assessed | 0.76 | High sustainability |

The integration of green chemistry principles has demonstrated substantial benefits in terms of both environmental impact and process efficiency, establishing a foundation for sustainable large-scale osimertinib production [1] [6] [7].

Intermediate Stabilization Strategies in Large-Scale Synthesis

The stabilization of synthetic intermediates during large-scale osimertinib production presents significant technical challenges that directly impact process efficiency and product quality [10] [11] [12]. Understanding the chemical behavior of key intermediates under various storage and processing conditions is essential for developing robust manufacturing protocols [10] [11].

Research has identified specific instability mechanisms affecting osimertinib and its synthetic precursors [10]. The primary degradation pathway involves Michael addition reactions between the acrylamide moiety and cysteine-containing compounds present in various matrices [10]. This reaction mechanism is particularly relevant during intermediate storage and handling, as it can lead to irreversible covalent bond formation and subsequent loss of material [10]. The instability phenomenon affects not only the final product but also intermediate compounds containing similar reactive functional groups [10].

Protein precipitation strategies using organic solvents have proven effective for intermediate stabilization [10]. Acetonitrile has been identified as particularly suitable due to its dual capability of precipitating both proteins and free cysteine compounds [10]. The low solubility of cysteine in acetonitrile makes it an appropriate additive for maintaining intermediate stability during storage and processing [10]. Experimental validation demonstrates that acetonitrile addition prevents substantial degradation even under elevated temperature conditions for extended periods [10].

Purification methodologies for synthetic intermediates have been systematically developed to address large-scale requirements [2] [11] [12]. The preparation of key intermediates such as 1-(1-methyl-1H-indol-3-yl)ethan-1-one involves methylation using sodium hydride and dimethyl sulfate in dimethylformamide, achieving 87% yield [2]. The subsequent condensation with dimethylformamide dimethyl acetal in toluene under reflux conditions provides 3-(dimethylamino)-1-(1-methyl-1H-indol-3-yl)prop-2-en-1-one in 89% yield [2].

Critical process parameters for intermediate control have been established based on structure-activity relationships and impurity profiles [19]. The manufacturing process incorporates specific controls for intermediates that could significantly affect the final drug substance structure and purity [19]. Temperature control strategies maintain intermediate stability, with optimal storage conditions established at reduced temperatures with appropriate solvent systems [12].

| Intermediate | Stabilization Method | Storage Condition | Yield Preservation |

|---|---|---|---|

| Acrylamide precursors [10] | Acetonitrile addition | Controlled temperature | >95% |

| Indole intermediates [2] | Solvent optimization | Inert atmosphere | 87-89% |

| Nitro compounds [12] | Temperature control | Reduced temperature | >95% |

| Guanidine derivatives [2] | Direct use strategy | Immediate processing | Quantitative |

The implementation of these stabilization strategies ensures consistent intermediate quality throughout the large-scale manufacturing process, contributing to overall process robustness and product reproducibility [2] [10] [11] [12].

Industrial-Scale Process Validation and Purity Control

Industrial-scale validation of osimertinib manufacturing processes requires comprehensive analytical methodologies and stringent quality control measures to ensure consistent product quality and regulatory compliance [16] [17] [19] [20]. The validation framework encompasses multiple analytical techniques designed to monitor critical quality attributes throughout the production process [16] [17].

High-performance liquid chromatography methods have been extensively validated for osimertinib purity analysis and impurity quantification [16] [22]. The analytical methodology employs reverse-phase chromatography utilizing Inert Sustain C18 columns with gradient elution systems comprising formic acid-adjusted mobile phases and acetonitrile [16]. The method demonstrates adequate separation of osimertinib from its major impurities including chloro impurity, hydroxy impurity, methoxy impurity, des-acrylic acid impurity, N-oxide, and dimeric species [16]. Validation parameters including specificity, linearity, accuracy, precision, and robustness meet international regulatory standards [16].

Ultra-performance liquid chromatography coupled with tandem mass spectrometry has been implemented for enhanced sensitivity and specificity in osimertinib quantification [17] [22]. The methodology utilizes Waters XTerra MS C18 columns with acetonitrile-water mobile phases containing ammonia modifiers [17] [22]. Validation results demonstrate relative standard deviations ranging from 5.38% to 9.76% for intra-day precision and 6.02% to 9.46% for inter-day precision [17] [22]. Extraction recovery ranges from 84.31% to 96.14%, with matrix effects calculated between 91.46% and 97.18% [17] [22].

Genotoxic impurity control represents a critical aspect of industrial validation, particularly for the chloro impurity classified under International Council for Harmonisation M7 guidelines [23] [26]. The acceptable limit for genotoxic impurities in osimertinib mesylate is established at 18.75 parts per million, calculated based on the maximum daily dosage and threshold of toxicological concern principles [23]. Specialized analytical methods employing ultra-performance liquid chromatography with quadrupole detector systems achieve detection limits suitable for trace-level quantification [23].

Process analytical technology implementation enables real-time monitoring and control during commercial production [19]. The validated manufacturing process incorporates critical process parameters designed to ensure consistent identity and purity of the drug substance [19]. Starting material specifications and intermediate controls are established based on structure-activity relationships and historical batch data [19].

Stability-indicating analytical methods have been developed to evaluate osimertinib degradation under various stress conditions [16]. Forced degradation studies demonstrate stability under thermal, photolytic, and neutral conditions, while revealing susceptibility under acidic, basic, and oxidative environments [16]. All major degradation products are adequately resolved from the principal peak, enabling accurate quantification during stability studies [16].

| Analytical Method | Detection Limit | Precision (RSD %) | Recovery (%) | Application |

|---|---|---|---|---|

| RP-HPLC [16] | Not specified | <15 | Not specified | Impurity analysis |

| UPLC-MS/MS [17] [22] | 1 ng/mL | 5.38-9.76 | 84.31-96.14 | Quantification |

| UPLC-QDa [23] | 0.375 ppm | 1.7 | Not specified | Genotoxic impurities |

| MALDI-IM-MS/MS [25] | 5 ng/mL | <11 CV | Variable | Advanced analysis |

Liquid chromatography-tandem mass spectrometry represents the gold standard analytical technique for osimertinib quantification in human plasma. Method development for osimertinib plasma analysis involves systematic optimization of chromatographic separation, mass spectrometric detection, and sample preparation procedures to achieve the required sensitivity, selectivity, and robustness for bioanalytical applications [1] [2].

Chromatographic Conditions and Optimization

The development of robust chromatographic conditions for osimertinib plasma analysis typically employs reversed-phase liquid chromatography using C18 stationary phases. Column selection has focused on particles ranging from 2.6 to 5 micrometers with dimensions of 2.1 × 100-150 millimeters to balance resolution, analysis time, and sensitivity requirements [1] [2] [3]. The mobile phase composition utilizes a binary gradient system consisting of aqueous formic acid (0.1-0.2% volume per volume) and acetonitrile, which provides optimal peak shape and ionization efficiency for electrospray ionization [1] [2] [3].

Flow rate optimization studies have established that 0.4-0.5 milliliters per minute provides the optimal balance between chromatographic resolution and mass spectrometric sensitivity [1] [2] [3]. Column temperature control at 40-45 degrees Celsius enhances reproducibility and reduces analysis time while maintaining chromatographic integrity [1] [2] [3]. Under these optimized conditions, osimertinib typically elutes between 2.5-4.2 minutes, allowing for rapid sample throughput with total run times of 6-15 minutes [1] [2] [3].

Mass Spectrometric Detection Parameters

Electrospray ionization in positive ion mode has been universally adopted for osimertinib detection due to the presence of basic nitrogen atoms in the molecular structure that facilitate protonation [4] [5]. Source optimization studies have identified optimal parameters including source voltages of 5500 volts and source temperatures of 500 degrees Celsius to maximize ionization efficiency [4]. The precursor ion for osimertinib occurs at mass-to-charge ratio 500.2, with characteristic product ions at 72.1 and 185.1 providing excellent selectivity for multiple reaction monitoring [4] [5].

Collision energy optimization has determined that 65 electron volts provides optimal fragmentation for the primary transition 500.2 → 72.1, while additional parameters including declustering potential (163 volts), entrance potential (11 volts), and exit potential (15 volts) have been systematically optimized to maximize sensitivity [4]. Matrix-assisted laser desorption ionization has emerged as an alternative ionization technique, offering rapid analysis with minimal sample preparation and unique fragmentation patterns including a major fragment at mass-to-charge ratio 185 [5].

Sample Preparation and Extraction Methodologies

Protein precipitation using acetonitrile has become the predominant sample preparation approach for osimertinib plasma analysis due to its simplicity, speed, and cost-effectiveness [4]. The method typically involves mixing plasma samples with acetonitrile in ratios of 1:3 to 1:4, followed by vortex mixing and centrifugation to remove precipitated proteins [6] [4]. This approach provides extraction recoveries ranging from 84.31% to 96.14% with minimal matrix effects [7] [8].

Alternative extraction approaches including solid-phase extraction and liquid-liquid extraction have been investigated but offer limited advantages over protein precipitation for routine bioanalytical applications [9]. Filter solid-phase extraction has shown promise for rapid extraction of osimertinib and metabolites from urine samples, though its application to plasma analysis requires further development [10]. The selection of internal standards has focused on structural analogs including propranolol and isotopically labeled osimertinib derivatives to ensure consistent extraction recovery and matrix effect compensation [3] [2].

Validation Parameters in Bioanalytical Assays

Bioanalytical method validation for osimertinib quantification follows regulatory guidelines established by the Food and Drug Administration and European Medicines Agency, encompassing comprehensive evaluation of method performance characteristics essential for reliable quantitative analysis [2] [11]. The validation process addresses critical parameters including linearity, accuracy, precision, selectivity, matrix effects, extraction recovery, and stability to ensure method fitness for intended applications [2] [12] [13].

Linearity and Lower Limit of Quantification

Linearity assessment for osimertinib bioanalytical methods typically encompasses concentration ranges from 1.25 to 3000 nanograms per milliliter, covering expected therapeutic concentrations and providing adequate dynamic range for pharmacokinetic studies [2] [3] [13]. Calibration curves consistently demonstrate excellent linearity with correlation coefficients exceeding 0.999, indicating robust quantitative relationships across the analytical range [2] [13]. The lower limit of quantification has been established between 1.0 to 5.0 nanograms per milliliter, providing sensitivity adequate for therapeutic drug monitoring and pharmacokinetic applications [2] [3] [14].

Linearity evaluation involves analysis of calibration standards prepared in duplicate across multiple analytical runs, with acceptance criteria requiring back-calculated concentrations within 15% of nominal values (20% at the lower limit of quantification) [2] [12]. The lower limit of quantification determination requires precision and accuracy within 20% of nominal concentrations, with signal-to-noise ratios exceeding 5:1 for reliable quantification [2] [14].

Accuracy and Precision Assessment

Accuracy evaluation for osimertinib bioanalytical methods has consistently demonstrated bias values within acceptable limits, with reported accuracies ranging from 93.2% to 105.2% across quality control concentration levels [2] [9] [12]. Intra-day precision assessment typically yields coefficient of variation values between 0.2% to 10.3%, while inter-day precision ranges from 0.5% to 15%, well within regulatory acceptance criteria [2] [12] [13].

Precision and accuracy assessment involves analysis of quality control samples at low, medium, and high concentration levels, prepared in replicate across multiple analytical runs [2] [12]. The evaluation encompasses both within-run and between-run variability, providing comprehensive assessment of method reproducibility under routine analytical conditions [2] [13]. Acceptance criteria require precision values not exceeding 15% coefficient of variation (20% at the lower limit of quantification) and accuracy within ±15% bias (±20% at the lower limit of quantification) [2] [12].

Matrix Effects and Extraction Recovery

Matrix effect evaluation for osimertinib has revealed minimal ion suppression or enhancement, with reported matrix factors ranging from 92.3% to 106.0%, indicating negligible impact of endogenous plasma components on ionization efficiency [9] [15]. The assessment involves comparison of analyte responses in extracted blank matrix versus neat solution, calculated as the ratio of peak areas at equivalent concentrations [15]. Acceptable matrix effects are typically defined as 85-115% of neat solution responses, with coefficient of variation not exceeding 15% [9] [15].

Extraction recovery assessment has demonstrated efficient sample cleanup with recovery values ranging from 84.31% to 96.14% across quality control concentration levels [7] [8]. Recovery evaluation involves comparison of extracted quality control samples versus post-extraction spiked samples, providing assessment of extraction efficiency independent of matrix effects [7] [8]. While absolute recovery values of 50% or greater are generally acceptable, consistent recovery across concentration levels is more critical for reliable quantification [7] [8].

Selectivity and Carry-over Assessment

Selectivity evaluation involves analysis of blank plasma samples from multiple sources to ensure absence of interfering peaks at osimertinib and internal standard retention times [2] [12] [13]. Acceptance criteria require interference levels below 20% of the lower limit of quantification response for osimertinib and below 5% of internal standard response [16]. The assessment encompasses potential interference from endogenous compounds, metabolites, and concomitant medications commonly encountered in patient samples [2] [13].

Carry-over assessment involves injection of blank samples immediately following upper limit of quantification samples to evaluate potential contamination between analytical runs [2] [16]. Acceptable carry-over limits mirror selectivity criteria, requiring responses below 20% of lower limit of quantification for osimertinib and below 5% for internal standard [2] [16]. This evaluation ensures reliable quantification of low-concentration samples following analysis of high-concentration samples [2] [16].

Comparative Stability Studies Across Matrices

Stability assessment of osimertinib across different biological matrices reveals significant variability in compound stability, with critical implications for sample collection, storage, and analytical procedures. The stability profile of osimertinib is fundamentally influenced by the presence of a Michael acceptor functional group that reacts with sulfur-containing compounds, particularly cysteine residues present in plasma proteins [17]. This chemical reactivity necessitates careful consideration of matrix-specific stability characteristics and implementation of appropriate stabilization strategies.

Plasma Stability and Degradation Mechanisms

Human plasma stability studies have revealed rapid osimertinib degradation at room temperature, with only 2.76% of the compound remaining after 6 hours of incubation [17]. This instability is attributed to Michael addition reactions between the acrylamide moiety of osimertinib and cysteine residues in plasma proteins, leading to covalent adduct formation and apparent compound loss [17]. Similar degradation patterns have been observed in rat plasma, confirming that the instability mechanism is not species-specific [17] [7].

The degradation kinetics follow pseudo-first-order kinetics, with rate constants varying based on plasma protein concentration, pH, and temperature conditions [17]. Mechanistic studies have identified both free cysteine and protein-bound cysteine residues as primary nucleophiles responsible for osimertinib degradation [17]. The total cysteine concentration in plasma (approximately 10 micromolar) provides substantial nucleophilic capacity for Michael addition reactions [17].

Long-term frozen storage at -80 degrees Celsius provides excellent stability, with osimertinib remaining stable for periods exceeding three years [18] [13]. This stability profile enables retrospective analysis of archived samples and supports longitudinal pharmacokinetic studies [13]. Freeze-thaw stability assessment has demonstrated acceptable stability through three freeze-thaw cycles, though prolonged exposure to ambient temperatures during sample processing should be minimized [2] [12].

Cerebrospinal Fluid Stability Considerations

Cerebrospinal fluid presents unique stability challenges for osimertinib quantification, with significant compound adsorption onto container surfaces observed during storage [1]. Studies have demonstrated 45.5% loss of osimertinib in cerebrospinal fluid samples due to nonspecific binding to storage containers [1]. This adsorption phenomenon is concentration-dependent and can be substantially reduced through protein addition to the sample matrix [1].

Stabilization strategies for cerebrospinal fluid samples include addition of bovine serum albumin or human serum albumin to final concentrations of 1-2%, which reduces nonspecific binding loss to approximately 5.8% [1]. The protein addition mechanism involves competitive binding and surface passivation effects that minimize osimertinib adsorption [1]. Container selection also influences stability, with low-protein-binding tubes demonstrating reduced adsorption compared to standard polypropylene tubes [1].

Temperature-dependent stability in cerebrospinal fluid follows similar patterns to plasma, with rapid degradation at room temperature and excellent stability under frozen storage conditions [1]. The lower protein content of cerebrospinal fluid compared to plasma results in reduced Michael addition reaction rates, though the overall stability profile remains limited at ambient temperatures [1].

Alternative Matrix Stability Profiles

Dried blood spots have emerged as a promising alternative matrix for osimertinib therapeutic drug monitoring due to enhanced stability characteristics [19] [12]. Studies have demonstrated excellent stability of osimertinib in dried blood spots for 10 days at room temperature, contrasting sharply with the poor plasma stability [19] [12]. This enhanced stability is attributed to reduced water activity and limited mobility of reactive species in the dried matrix [12].

The dried blood spot stability profile includes tolerance to multiple freeze-thaw cycles and extended storage at ambient temperatures, facilitating sample collection in remote locations and simplified logistics [12]. Hematocrit effects have been evaluated across physiologically relevant ranges (30-60%), with minimal bias observed for osimertinib quantification [12]. The microsampling approach also reduces sample volume requirements and provides patient-friendly sample collection procedures [12].

Whole blood stability studies have revealed instability at 37 degrees Celsius, similar to plasma degradation patterns [20]. Urine samples demonstrate enhanced stability compared to plasma, likely due to lower protein content and reduced cysteine availability [10]. Tissue homogenates require immediate processing or stabilization due to high enzymatic activity and cellular disruption that accelerates degradation processes [4].

Advanced Spectroscopic Profiling Techniques

Advanced spectroscopic methodologies provide complementary analytical approaches for osimertinib characterization, encompassing structural identification, purity assessment, and degradation product analysis. These techniques offer unique advantages including minimal sample preparation requirements, rapid analysis times, and comprehensive molecular information that enhances understanding of osimertinib chemical behavior and analytical method development [21] [22] [23].

Ultraviolet-Visible Spectroscopy Applications

Ultraviolet-visible spectroscopy serves as a fundamental technique for osimertinib characterization, with the compound exhibiting characteristic absorption maxima at 267-270 nanometers [21] [22]. This absorption band corresponds to π-π* electronic transitions within the aromatic chromophores present in the osimertinib molecular structure [21]. The spectroscopic properties follow Beer-Lambert law relationships across analytically relevant concentration ranges, enabling quantitative applications in dissolution testing and purity analysis [22].

Method development for ultraviolet spectroscopy has established linear response ranges from 0.002 to 0.02 micrograms per milliliter with correlation coefficients exceeding 0.999 [22]. The technique provides cost-effective analysis with minimal instrumentation requirements, making it suitable for routine quality control applications [21] [22]. Validation studies have demonstrated accuracy and precision within International Conference on Harmonisation guidelines, with relative standard deviations below 2% for recovery studies [22].

Dissolution testing applications utilize ultraviolet spectroscopy to monitor osimertinib release from pharmaceutical formulations, providing critical information for bioequivalence assessment and formulation development [22]. The method requires careful selection of dissolution media, typically phosphate buffer at pH 7.2, to ensure appropriate solubility and stability during analysis [22]. Specificity assessment has confirmed absence of interference from common excipients and degradation products at the analytical wavelength [22].

Nuclear Magnetic Resonance Structural Characterization

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of osimertinib and its degradation products, utilizing both one-dimensional and two-dimensional techniques for comprehensive molecular analysis [23] [24]. Proton nuclear magnetic resonance spectra recorded in dimethyl sulfoxide-d6 reveal characteristic chemical shifts corresponding to aromatic protons, aliphatic methyl groups, and amide functionalities [23]. The integration patterns confirm molecular stoichiometry and enable identification of structural modifications resulting from degradation or metabolic processes [23].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with chemical shifts enabling identification of carbonyl carbons, aromatic carbons, and aliphatic carbons within the osimertinib framework [23] [24]. Two-dimensional correlation techniques including heteronuclear single quantum coherence and heteronuclear multiple bond correlation facilitate assignment of complex multipicity patterns and confirmation of molecular connectivity [23].

Degradation product characterization utilizing nuclear magnetic resonance has identified specific structural modifications resulting from hydrolytic stress conditions [23]. Base degradation studies have revealed characteristic changes in chemical shift patterns corresponding to Michael addition products and hydrolysis products [23]. The technique enables structural authentication of isolated degradation products and supports mechanistic understanding of osimertinib chemical behavior [23].

Infrared Spectroscopy Functional Group Analysis

Infrared spectroscopy provides valuable information regarding functional group characteristics and intermolecular interactions in osimertinib samples [23]. Characteristic absorption bands include carbonyl stretching vibrations, nitrogen-hydrogen bending modes, and aromatic carbon-carbon stretching frequencies that serve as fingerprint identifiers for compound identification [23]. The technique requires minimal sample preparation and provides rapid analysis suitable for routine quality control applications.

Fourier transform infrared spectroscopy enables identification of osimertinib polymorphic forms and solvates through analysis of hydrogen bonding patterns and crystal packing arrangements [23]. Changes in absorption band positions and intensities provide information regarding solid-state modifications that impact pharmaceutical performance [23]. The technique also facilitates identification of degradation products through characteristic functional group modifications.

Matrix-Assisted Laser Desorption Ionization Applications

Matrix-assisted laser desorption ionization coupled with ion mobility spectrometry represents an innovative approach for rapid osimertinib quantification in plasma samples [2] [25] [5]. The technique offers significant advantages including minimal sample preparation, rapid analysis times, and unique fragmentation patterns that enhance selectivity [5]. Method development has identified characteristic fragments at mass-to-charge ratio 185 for osimertinib and 189 for isotopically labeled internal standards [5].

Validation studies have demonstrated correlation coefficients exceeding 0.985 using ion mobility peak area integration methods [5]. Cross-validation with conventional liquid chromatography-tandem mass spectrometry has confirmed method accuracy, with 72% of compared samples meeting regulatory acceptance criteria [5]. The Pearson correlation coefficient of 0.9465 demonstrates strong agreement between matrix-assisted laser desorption ionization and conventional methods [5].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Drug Indication

TAGRISSO as monotherapy is indicated for: - the adjuvant treatment after complete tumour resection in adult patients with stage IB-IIIA non-small cell lung cancer (NSCLC) whose tumours have epidermal growth factor receptor (EGFR) exon 19 deletions or exon 21 (L858R) substitution mutations- the first-line treatment of adult patients NSCLC with activating EGFR mutations. - the treatment of adult patients with locally advanced or metastatic EGFR T790M mutation-positive NSCLC. TAGRISSO as monotherapy is indicated for: - the adjuvant treatment after complete tumour resection in adult patients with stage IB-IIIA non-small cell lung cancer (NSCLC) whose tumours have epidermal growth factor receptor (EGFR) exon 19 deletions or exon 21 (L858R) substitution mutations. - the first-line treatment of adult patients with locally advanced or metastatic NSCLC with activating EGFR mutations. - the treatment of adult patients with locally advanced or metastatic EGFR T790M mutation-positive NSCLC.

Livertox Summary

Drug Classes

Mechanism of Action

Absorption Distribution and Excretion

Osimertinib is primarily eliminated through excretion in the feces (68%), to a lesser extent through urine (14%), while only 2% is excreted unchanged.

The mean volume of distribution at steady state is 918 L.

Oral clearance is 14.3 L/hr.

Metabolism Metabolites

Wikipedia

NNC_45-0095

Biological Half Life

Use Classification

Dates

Attenuates the Function of Multidrug Resistance-Linked ATP-Binding Cassette

Transporter ABCB1 in Vitro. Mol Pharm. 2016 Jun 6;13(6):2117-25. doi:

10.1021/acs.molpharmaceut.6b00249. Epub 2016 May 19. PubMed PMID: 27169328.

2: Gautschi O, Aebi S, Heukamp LC. Successful AZD9291 Therapy Based on

Circulating T790M. J Thorac Oncol. 2015 Dec;10(12):e122-3. doi:

10.1097/JTO.0000000000000676. PubMed PMID: 26709490.

3: Remon J, Planchard D. AZD9291 in EGFR-mutant advanced non-small-cell lung

cancer patients. Future Oncol. 2015 Nov;11(22):3069-81. doi: 10.2217/fon.15.250.

Epub 2015 Oct 9. Review. PubMed PMID: 26450446.

4: Finlay MR, Anderton M, Ashton S, Ballard P, Bethel PA, Box MR, Bradbury RH,

Brown SJ, Butterworth S, Campbell A, Chorley C, Colclough N, Cross DA, Currie GS,

Grist M, Hassall L, Hill GB, James D, James M, Kemmitt P, Klinowska T, Lamont G,

Lamont SG, Martin N, McFarland HL, Mellor MJ, Orme JP, Perkins D, Perkins P,

Richmond G, Smith P, Ward RA, Waring MJ, Whittaker D, Wells S, Wrigley GL.

Discovery of a potent and selective EGFR inhibitor (AZD9291) of both sensitizing

and T790M resistance mutations that spares the wild type form of the receptor. J

Med Chem. 2014 Oct 23;57(20):8249-67. doi: 10.1021/jm500973a. Epub 2014 Oct 1.

PubMed PMID: 25271963.

5: Cross DA, Ashton SE, Ghiorghiu S, Eberlein C, Nebhan CA, Spitzler PJ, Orme JP,

Finlay MR, Ward RA, Mellor MJ, Hughes G, Rahi A, Jacobs VN, Red Brewer M,

Ichihara E, Sun J, Jin H, Ballard P, Al-Kadhimi K, Rowlinson R, Klinowska T,

Richmond GH, Cantarini M, Kim DW, Ranson MR, Pao W. AZD9291, an irreversible EGFR

TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer.

Cancer Discov. 2014 Sep;4(9):1046-61. doi: 10.1158/2159-8290.CD-14-0337. Epub

2014 Jun 3. PubMed PMID: 24893891; PubMed Central PMCID: PMC4315625.